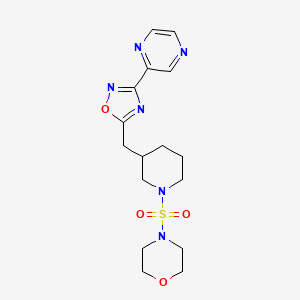

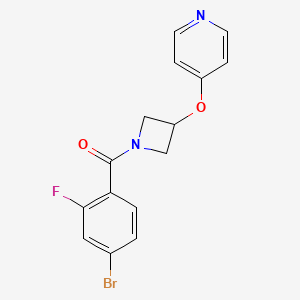

2-(4-chlorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-chlorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "Compound X" in the scientific literature.

Aplicaciones Científicas De Investigación

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative, closely related to the chemical structure of interest, demonstrated significant antiviral and antiapoptotic effects in vitro. It showed a considerable decrease in viral load and an increase in survival rates in Japanese encephalitis virus-infected mice, indicating its therapeutic efficacy in treating Japanese encephalitis (Ghosh et al., 2008).

Structural Aspects and Fluorescence Properties

Research on the structural aspects of amide-containing isoquinoline derivatives has revealed their ability to form gels and crystalline solids upon treatment with various mineral acids. These compounds exhibit enhanced fluorescence emission at lower wavelengths compared to the parent compound, suggesting potential applications in materials science and fluorescence studies (Karmakar et al., 2007).

Antitubercular Agents

2-(Quinolin-4-yloxy)acetamides have been identified as potent inhibitors of Mycobacterium tuberculosis growth. Chemical modifications of lead compounds in this class yielded highly potent antitubercular agents with minimum inhibitory concentration (MIC) values as low as 0.05 μM. These compounds were active against drug-resistant strains and showed no apparent toxicity to mammalian cells, highlighting their potential as novel therapeutic agents for tuberculosis treatment (Pissinate et al., 2016).

Antimalarial and Anticonvulsant Activities

Several studies have explored the synthesis and evaluation of sulfonamide derivatives, including those related to 2-(4-chlorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide, for their antimalarial and anticonvulsant activities. These compounds have shown potential as antimalarial agents, with some demonstrating significant activity against Plasmodium falciparum strains. Additionally, novel synthetic routes have been developed to create derivatives with potential anticonvulsant properties, although further research is needed to fully understand their efficacy and mechanism of action (Ghorab et al., 2015).

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c1-25(23,24)21-10-2-3-14-6-9-16(12-17(14)21)20-18(22)11-13-4-7-15(19)8-5-13/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQXTZSOVYEESY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2444482.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2444485.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2444489.png)

![8-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2444492.png)

![1-isopropyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2444493.png)

![N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2444495.png)

![N-[[4-(3-chlorophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2444499.png)